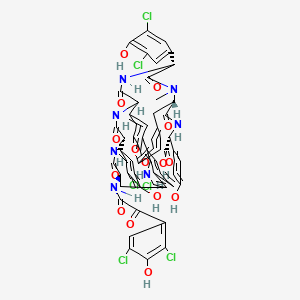

Chloropeptin I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloropeptin I is a heterodetic cyclic peptide consisting of N-acylated trytophan, 3,5-dichloro-4-hydroxyphenylglycine, 4-hydroxyphenylglycine, 3,5-dichloro-4-hydroxyphenylglycyl, tyrosine and 4-hydroxyphenylglycine residues joined in sequence and in which the side-chain of the central 4-hydroxyphenylglycine residue is attached to the side-chain of the tryptophan via a C3-C7 bond and to the side-chain of the tyrosine via an ether bond from C5. It is isolated from the culture broth of Streptomyces and has anti-HIV-1 activity. It has a role as a metabolite, an antimicrobial agent and an anti-HIV-1 agent. It is a peptide antibiotic, an organochlorine compound, a member of phenols, a heterodetic cyclic peptide, a cyclic ether and a member of indoles.

Scientific Research Applications

Anti-HIV Properties Chloropeptin I has been identified as a potent inhibitor of gp120-CD4 binding, exhibiting significant anti-HIV activity. It is a peptide antibiotic comprising six aryl amino acid residues and an alpha-oxo aryl acid, some of which contain chlorine atoms. This composition contributes to its ability to hinder the interaction between gp120, a glycoprotein on the HIV surface, and the CD4 receptor on host cells, thus impeding the HIV infection process (Matsuzaki et al., 1997).

Physico-Chemical Properties Research into the physico-chemical properties of this compound has revealed it to be a chlorinated peptide. It was isolated from Streptomyces sp. as a pale yellow-brown powder. Studies have shown that this compound synergistically enhances the inhibition of HIV cytopathic effects when combined with other anti-HIV drugs, highlighting its potential as part of combination therapies (Tanaka et al., 1997).

Synthesis Studies The total synthesis of this compound, an anti-HIV agent, has been achieved through a convergent diastereo- and enantioselective process. Key features of this synthesis include the use of Ti-catalyzed cyanide addition and Cu-mediated biaryl ether formation, demonstrating the complexity and sophistication required in replicating this compound in a laboratory setting (Deng et al., 2003).

Fibrinolytic Enhancement this compound has been found to enhance plasminogen binding and fibrinolysis. Plasminogen, a precursor of the fibrinolytic enzyme plasmin, binds to blood and vascular cells or fibrin, where it is activated to exert its fibrinolytic activity. This property of this compound suggests potential applications in treating conditions related to blood coagulation and clot dissolution (Tachikawa et al., 1997).

HIV-1 Integrase Inhibition Selective hydrolysis of this compound maintains its inhibitory activity against HIV-1 integrase, an enzyme crucial for HIV replication. This highlights its potential as a target for developing new therapeutic agents against HIV (Singh et al., 1998).

properties

Molecular Formula |

C61H45Cl6N7O15 |

|---|---|

Molecular Weight |

1328.8 g/mol |

IUPAC Name |

(2R)-2-[[(18R,21R,24R,27R,30S)-21,27-bis(3,5-dichloro-4-hydroxyphenyl)-18-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-29-methyl-19,22,25,28-tetraoxo-2-oxa-14,20,23,26,29-pentazahexacyclo[30.2.2.13,7.05,24.08,13.012,16]heptatriaconta-1(34),3,5,7(37),8,10,12,15,32,35-decaene-30-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C61H45Cl6N7O15/c1-74-43(56(82)73-48(61(87)88)25-7-9-31(75)10-8-25)13-24-5-11-32(12-6-24)89-44-22-26-14-35(51(44)77)34-4-2-3-33-30(23-68-49(33)34)21-42(69-59(85)50(76)29-19-40(66)54(80)41(67)20-29)55(81)70-46(27-15-36(62)52(78)37(63)16-27)57(83)71-45(26)58(84)72-47(60(74)86)28-17-38(64)53(79)39(65)18-28/h2-12,14-20,22-23,42-43,45-48,68,75,77-80H,13,21H2,1H3,(H,69,85)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t42-,43+,45-,46-,47-,48-/m1/s1 |

InChI Key |

FRRCHJPQSWYJSH-OZICGBTHSA-N |

Isomeric SMILES |

CN1[C@@H](CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC=CC6=C5NC=C6C[C@H](C(=O)N[C@@H](C(=O)N[C@H]4C(=O)N[C@@H](C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

CN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC=CC6=C5NC=C6CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O |

synonyms |

chloropeptin chloropeptin I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B1256078.png)

![(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B1256087.png)

![2-Hydroxy-4-methoxy-3-(3,7-dimethyl-5-oxo-2,6-octadienyl)-6-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxymethyl]benzaldehyde](/img/structure/B1256090.png)